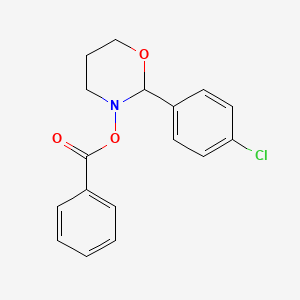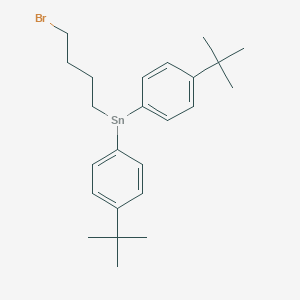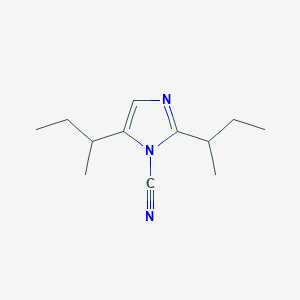![molecular formula C13H15NO B14380613 N-[2-(cyclohexen-1-yl)phenyl]formamide CAS No. 89937-00-8](/img/structure/B14380613.png)
N-[2-(cyclohexen-1-yl)phenyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclohexen-1-yl)phenyl]formamide is an organic compound that features a cyclohexene ring attached to a phenyl group, which is further connected to a formamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)phenyl]formamide typically involves the reaction of 2-(cyclohexen-1-yl)aniline with formic acid or formic acid derivatives. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(cyclohexen-1-yl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(cyclohexen-1-yl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[2-(cyclohexen-1-yl)phenyl]formamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites, while the phenyl and cyclohexene rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1-cyclohexene: Similar structure but lacks the formamide group.
2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexenone group instead of a formamide group.
Cyclohexenone: A simpler structure with a single cyclohexene ring and a ketone group.
Uniqueness
N-[2-(cyclohexen-1-yl)phenyl]formamide is unique due to the presence of both a cyclohexene ring and a formamide group, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89937-00-8 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)phenyl]formamide |
InChI |
InChI=1S/C13H15NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h4-6,8-10H,1-3,7H2,(H,14,15) |
InChI-Schlüssel |
JFZUGVGHQDICTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C2=CC=CC=C2NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Methyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380563.png)

![2,5-Bis[(propan-2-yl)oxy]oxolane](/img/structure/B14380571.png)




![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
